Acetamidosilane
CAS No.:
Cat. No.: VC18481821
Molecular Formula: C2H4NOSi
Molecular Weight: 86.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C2H4NOSi |
|---|---|
| Molecular Weight | 86.14 g/mol |
| Standard InChI | InChI=1S/C2H4NOSi/c1-2(4)3-5/h1H3,(H,3,4) |
| Standard InChI Key | OPQKHIDGIUXNHE-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)N[Si] |
Introduction
Chemical Structure and Fundamental Properties
Acetamidosilanes belong to the broader family of aminosilanes, where silicon atoms form bonds with nitrogen-containing organic groups. The general structure can be represented as R₃Si-NHC(O)CH₃, where R denotes alkyl, aryl, or vinyl substituents. Key structural variations include:
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Methylvinyldi(N-methylacetamido)silane: A bifunctional compound with vinyl and methyl groups attached to silicon, enabling crosslinking in polymer matrices .
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N-Ethylacetamido derivatives: Modified to alter cure kinetics and hydrolytic stability in sealant formulations .
Table 1: Representative Acetamidosilane Compounds
The silicon-nitrogen bond in these compounds exhibits polarization, rendering it susceptible to hydrolysis in humid environments. This property is exploited in moisture-cured sealants, where acetamidosilanes act as adhesion promoters by forming silanol (Si-OH) groups that bond to mineral surfaces .
Synthesis and Industrial Production
Core Synthetic Routes
Acetamidosilanes are typically synthesized via nucleophilic substitution reactions between chlorosilanes and alkali metal salts of acetamides. A patented method for methylvinyldi(N-ethylacetamido)silane illustrates this approach :
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Reaction Setup:
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Chlorosilane precursor: Methylvinyldichlorosilane (Cl₂Si(CH₃)(CH₂CH₂))
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Acetamide derivative: Sodium N-ethylacetamide (CH₃CONHC₂H₅·Na⁺)
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Solvent: Toluene or hexane (anhydrous conditions)
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Process Parameters:
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Temperature: 0–5°C to minimize side reactions
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Catalyst: Pyrrole (0.5–1.0 wt%) to accelerate substitution
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Stirring: 4–6 hours for complete conversion
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Product Isolation:
Scalability Challenges
Industrial production faces hurdles in controlling exotherms during chlorosilane reactions. Overheating can lead to oligomerization via Si-O-Si linkages, reducing adhesion performance. Advanced reactor designs with jacketed cooling and inline IR monitoring have mitigated these issues in Dow Corning’s manufacturing processes .
Applications in Materials Engineering
Silicone Sealants and Adhesives
Acetamidosilanes are integral to high-performance sealants like Dow Corning® 890-SL and DOWSIL™ 902 RCS, which exhibit:
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Ultra-low modulus (9 psi at 150% elongation), allowing +100%/-50% joint movement without failure .
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Self-leveling behavior, enabling seamless application on irregular concrete/asphalt surfaces .
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Rapid cure: 1-hour tack-free time at 25°C/50% RH, critical for infrastructure repairs .
Table 2: Performance Metrics of Acetamidosilane-Based Sealants
| Property | ASTM Standard | Sealant 890-SL | Sealant 902 RCS |
|---|---|---|---|
| Tensile Adhesion (Concrete) | C1135 | 600% elongation | 650% elongation |
| Hardness (Shore A) | D2240 | 25 | 28 |
| Service Temperature | - | -40°C to +150°C | -50°C to +177°C |
Surface Modification of Inorganic Substrates
In glass fiber composites, acetamidosilanes improve interfacial bonding by:
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Hydrolyzing to silanols that condense with surface -OH groups on glass.
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Exposing acetamido moieties that react with epoxy or polyurethane matrices .
XPS studies confirm a 40–60% increase in interfacial shear strength for treated fibers compared to untreated controls .
Recent Advances and Future Directions
Bioinspired Modifications
Researchers are mimicking mussel-adhesive proteins by grafting catechol groups onto acetamidosilanes. Preliminary results show a 2.3-fold increase in adhesion strength on wet concrete substrates .
Regulatory Trends
The EU’s REACH regulation (Annex XVII) now restricts N-MA emissions from sealants, driving innovation in:
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